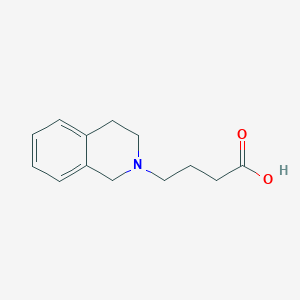

4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid

説明

4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is a synthetic organic compound featuring a 3,4-dihydroisoquinoline moiety tethered to a butanoic acid chain. The dihydroisoquinoline group confers partial aromaticity and basicity, while the carboxylic acid tail enhances solubility in polar solvents.

特性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWYBVWBNGDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

化学反応の分析

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

科学的研究の応用

4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease processes .

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogues

Key Observations:

- Structural Differences: The benzo[de]isoquinoline derivative () contains additional fused aromatic rings and two ketone groups, increasing molecular weight and polarity compared to the target compound’s simpler dihydroisoquinoline structure.

- Hazards : The dioxo derivative’s hazards (H302, H318, H410) suggest higher toxicity than the target compound, likely due to reactive ketone groups and environmental persistence . Caffeic acid, widely used in food and cosmetics, is presumably safer .

Functional and Application-Based Differences

- Pharmacological Potential: While the target compound’s dihydroisoquinoline group may interact with central nervous system targets (e.g., neurotransmitter receptors), the dioxo derivative’s rigid aromatic structure could hinder blood-brain barrier penetration, limiting its CNS applications. Caffeic acid, with antioxidant properties, is favored in anti-inflammatory and nutraceutical research .

- Synthetic Utility: The dioxo derivative’s hazardous profile necessitates careful handling, making it less suitable for large-scale industrial use compared to the target compound. Both isoquinoline derivatives, however, serve as intermediates in fine chemical synthesis .

Methodological Considerations for Comparative Studies

Molecular docking tools like Glide () could theoretically compare binding affinities of these compounds. For example:

- Glide’s torsional flexibility optimization might better accommodate the target compound’s dihydroisoquinoline moiety than the rigid dioxo derivative.

- Caffeic acid’s planar structure may yield higher docking accuracy due to fewer rotatable bonds .

生物活性

4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.26 g/mol

- Functional Groups : The compound features a dihydroisoquinoline moiety linked to a butanoic acid group, which is crucial for its biological interactions.

The biological activity of 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurodegenerative diseases and inflammation pathways. For example, it interacts with aldo-keto reductase AKR1C3, influencing steroid hormone metabolism and potentially impacting hormone-dependent cancers.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease.

1. Neuroprotective Effects

Research indicates that compounds similar to 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid can inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases. For instance, derivatives have shown promising results in inhibiting AChE with IC values as low as 0.28 µM .

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. In vitro assays have indicated that it may modulate inflammatory pathways, although detailed studies are needed to confirm these effects.

3. Antimicrobial Activity

There is ongoing investigation into the antimicrobial properties of this compound. Its derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a series of isoquinoline derivatives, including 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid. The results indicated that these compounds could cross the blood-brain barrier (BBB) and exhibit significant inhibition of AChE and MAOs, which are vital for managing Alzheimer's disease symptoms .

Case Study 2: Enzyme Interaction

In another study focusing on AKR1C3 inhibition, researchers found that 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid acts as a selective inhibitor. The binding interactions were characterized using molecular docking studies, revealing that the compound occupies key active sites within the enzyme.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。